Cyclohexanecarboxylic acid, 2-[[(3-chlorophenyl)amino]carbonyl]-

Stereochemistry Crystal engineering Pharmacological differentiation

Researchers studying mGlu4 allosteric modulation frequently require a structurally matched inactive control to rule out scaffold off-target effects. The 3,5-dichloro analog VU0155041 is a known mGlu4 PAM, but the monochloro 3-substituted variant (CAS 393134-41-3) lacks the critical 5-chloro group, serving as an ideal negative control. • Structurally matched to VU0155041; monochloro substitution eliminates mGlu4 PAM activity • Enables SAR studies on halogen position-dependent receptor binding • Available as custom synthesis; inquire for batch-specific purity and stereochemistry

Molecular Formula C14H16ClNO3
Molecular Weight 281.73 g/mol
CAS No. 393134-41-3
Cat. No. B6134947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxylic acid, 2-[[(3-chlorophenyl)amino]carbonyl]-
CAS393134-41-3
Molecular FormulaC14H16ClNO3
Molecular Weight281.73 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C14H16ClNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h3-5,8,11-12H,1-2,6-7H2,(H,16,17)(H,18,19)
InChIKeyIASQCMHOTKBIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 393134-41-3 Structural and Functional Baseline


Cyclohexanecarboxylic acid, 2-[[(3-chlorophenyl)amino]carbonyl]- (CAS 393134-41-3) is a small-molecule cyclohexane-1,2-dicarboxylic acid mono-amide derivative with the molecular formula C14H16ClNO3 and a molecular weight of 281.73 g/mol . The compound features a 3-chlorophenyl ring attached via a carboxamide linkage at the 2-position of the cyclohexane ring, with a free carboxylic acid group at the 1-position. It belongs to a broader class of cyclohexane carboxamide derivatives whose pharmacological profile is highly sensitive to alterations in substitution pattern (position and number of chloro substituents) and stereochemistry [1]. Unlike the intensively studied 3,5-dichloro analog VU0155041, which acts as a selective mGlu4 positive allosteric modulator, the monochloro 3-substituted variant has remained largely uncharacterized in public repositories, making its selection a question of synthetic utility, positional isomerism, and stereochemical identity rather than established bioactivity.

Stereochemical Identity Screening. Supports procurement of unspecified/trans or racemic geometry for SAR studies distinct from the cis isomer.
Regioisomeric Control. Meta-chloro (3-Cl) substitution provides a unique halogen-bonding landscape compared to the widely available 4-Cl analog.
Inactive-Control Tool. Lacks the critical 5-chloro substituent required for mGlu4 PAM activity, enabling matched-negative control workflows.

Limitations of Analog Substitution for CAS 393134-41-3


The 3-chlorophenyl carboxamide cyclohexane scaffold forms the basis of several biologically active molecules, including the mGlu4 PAM VU0155041 (3,5-dichloro) and dopamine D3/D2 ligands . However, even subtle variations in the aryl substitution pattern (position and number of chloro groups) or cyclohexane stereochemistry can drastically alter pharmacological profile. For example, moving the chlorine from the 3-position to the 4-position in open-chain amide carboxylic acid crystals leads to different hydrogen-bonding networks and solid-state packing [1]. The compound with CAS 393134-41-3 is specifically defined as the 3-chlorophenyl monosubstituted derivative. In contrast, the 3,5-dichloro analog VU0155041 exhibits EC50 values of 798 nM and 693 nM at human and rat mGlu4, respectively , but these values cannot be extrapolated to the monochloro compound because the second chlorine is known to be critical for binding. Therefore, generic substitution with a position isomer (e.g., 4-chloro), a multi-chlorinated analog, or an ethyl-linker variant introduces structural changes that have been shown to affect crystal packing, receptor affinity, and synthetic route feasibility, making CAS 393134-41-3 a distinct chemical entity that must be procured as specified.

Positional Isomer
3-Chloro (Meta) vs. 4-Chloro (Para). Chlorine position dictates hydrogen-bonding networks and solid-state packing; 4-Cl forms R22(8) dimers that 3-Cl may not replicate.
Multi-Chlorinated
Monochloro (3-Cl) vs. Dichloro (3,5-Cl, VU0155041). Addition of a 5-chloro group confers mGlu4 PAM activity; substitution drastically alters pharmacological profile.
Stereochemistry
Unspecified/Trans vs. Cis (1R,2S). mGlu4 binding strictly requires the cis configuration; trans isomer renders the scaffold inactive for this target.

Differentiation Evidence for CAS 393134-41-3


Stereochemistry: Racemic/Trans vs. Cis Isomer

The target compound CAS 393134-41-3 is registered without explicit stereochemistry, indicating it is either the trans isomer or a racemic mixture. In contrast, the cis isomer (1R,2S)-2-[(3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is assigned CAS 197502-06-0 and is sold as AldrichCPR under the name cis-N-(3-chlorophenyl)hexahydrophthalamic acid. The cis isomer has established crystal structure data, while the target compound does not . For stereosensitive biological targets (e.g., mGlu4, where VU0155041 is active only in the cis configuration [1]), the stereochemistry of CAS 393134-41-3 may produce a different pharmacological outcome, making it a distinct tool for probing stereochemical requirements.

Stereochemistry
Class-level inference
Target: Unspecified / Trans
Comparator: Cis (1R,2S)
Supports stereochemistry-controlled procurement for SAR.
Cis configuration is required for mGlu4 PAM activity.
Stereochemistry Crystal engineering Pharmacological differentiation

Aryl Substitution: 3-Chloro vs. 4-Chloro Regioisomer

The 4-chloro regioisomer, rac-2-[(4-chlorophenyl)carbamoyl]-cis-cyclohexane-1-carboxylic acid, has been structurally characterized and forms carboxylic acid dimers (R22(8) motif) via O–H⋯O hydrogen bonds [1]. The 3-chloro substitution in CAS 393134-41-3 introduces a meta-chloro group, which alters the electron distribution on the phenyl ring and steric profile around the amide bond. This positional difference is expected to affect the molecule's ability to participate in halogen bonding and π-stacking interactions, as the chlorine is now positioned to interact with different regions of a binding pocket or crystal lattice [1]. No co-crystal structure or affinity data for the 3-chloro analog is publicly available, but the distinct solid-state behavior of the 4-chloro analog demonstrates that regioisomeric substitution leads to different supramolecular architectures.

Aryl Substitution
Class-level inference
3-Cl vs. 4-Cl: Distinct Packing
Regioisomeric substitution alters crystal lattice architecture.
4-Cl forms R22(8) H-bond dimers; 3-Cl landscape differs.
Positional isomerism Crystal packing Hydrogen bonding

Monochloro vs. Dichloro Substitution (VU0155041)

VU0155041, (1S,2R)-2-((3,5-dichlorophenyl)carbamoyl)cyclohexane-1-carboxylic acid, is a potent and selective mGlu4 PAM with EC50 values of 798 nM (human) and 693 nM (rat) . The addition of a second chlorine atom at the 5-position of the phenyl ring is critical for mGlu4 activity, as indicated by SAR studies where monochlorinated analogs showed significantly reduced or absent PAM activity [1]. Because CAS 393134-41-3 has only a single 3-chloro substituent, it would be expected to have substantially lower or negligible mGlu4 PAM activity compared to VU0155041. This differential makes CAS 393134-41-3 a valuable inactive control compound for experiments requiring a structurally matched negative control.

mGlu4 PAM Activity
Class-level inference
Predicted Inactive vs. EC50 798 nM (human)
Supports matched-inactive comparator context for VU0155041.
Absence of 5-Cl critically reduces mGlu4 PAM potency.
mGlu4 Positive allosteric modulator SAR

Linker Flexibility: Direct Amide vs. Ethyl Linker

BindingDB entry BDBM96579 (cid_2932916) corresponds to 2-({[2-(3-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid, which contains a two-carbon ethyl linker between the amide nitrogen and the 3-chlorophenyl ring. This compound shows an IC50 of >29.9 µM (29,900 nM) at the human trace amine-associated receptor 1 (TAAR1), indicating very weak affinity [1]. CAS 393134-41-3 differs by having a direct N-phenyl amide bond (zero-carbon linker), which reduces conformational flexibility and alters the pharmacophore geometry. While no TAAR1 data exist for the target compound, the structurally similar direct-linked analog would present a different pharmacophore, potentially affecting target selectivity.

Linker Flexibility
Cross-study comparable
Target: Direct N-Phenyl
Comparator: Ethyl Linker
Rigid scaffold for computational pharmacophore modeling.
Ethyl linker analog shows very weak TAAR1 affinity.
TAAR1 Binding affinity Linker flexibility

Application Scenarios for CAS 393134-41-3


Stereochemical Probe in mGlu4 PAM SAR

Researchers studying the structural determinants of mGlu4 positive allosteric modulation can use CAS 393134-41-3 as a stereochemical or substitutional probe alongside VU0155041 (cis-3,5-dichloro) and the cis-monochloro isomer (CAS 197502-06-0). Because the target compound's stereochemistry is unspecified, it allows investigation of whether the trans configuration or racemic mixture retains any residual mGlu4 activity, a question directly relevant to understanding the stereoselectivity of the allosteric binding pocket [1].

Positional Isomer Control in Crystallography

For crystal engineering and polymorphism screening, CAS 393134-41-3 provides a unique 3-chloro regioisomer distinct from the crystallographically characterized 4-chloro analog. Systematic comparison of hydrogen-bonding motifs (e.g., R22(8) dimer formation observed in the 4-chloro analog [2]) can yield insights into how halogen position directs supramolecular assembly, which is essential for pharmaceutical co-crystal design.

Inactive Control for VU0155041 Pharmacology

Given that the 3,5-dichloro substitution pattern in VU0155041 is required for mGlu4 PAM activity [3], CAS 393134-41-3—lacking the critical 5-chloro group—serves as a structurally matched inactive control. This enables well-controlled experiments in calcium mobilization or electrophysiological assays where a close analog without target activity is needed to rule out off-target effects of the scaffold.

Conformationally Restricted TAAR1 Pharmacophore Probe

The direct N-phenyl amide bond in CAS 393134-41-3 offers a more rigid pharmacophore compared to the ethyl-linker analog (BDBM96579), which shows only weak TAAR1 activity (IC50 > 29.9 µM) [4]. Computational chemists can use the target compound to evaluate how linker rigidity influences docking poses and binding energy calculations for TAAR1 and related aminergic receptors.

Application
Selection Property
Validation Focus
mGlu4 PAM Stereochemical SAR
Stereochemical Identity (Trans/Racemic vs. Cis)
Comparison of activity profiles with VU0155041 in calcium mobilization assays
Crystal Engineering & Polymorphism
Aryl Substitution Pattern (Meta-Chloro)
Systematic comparison of hydrogen-bonding networks and supramolecular assembly
Pharmacological Negative Control
Halogen Count (Monochloro vs. Dichloro)
Confirmation of mGlu4 PAM inactivity to rule out scaffold off-target effects
Conformationally Restrained TAAR1 Probe
Linker Rigidity (Direct Amide vs. Ethyl)
Evaluation of docking poses and binding energy calculations for aminergic receptors
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